Adenosine-2',5'-diphosphate (A2'p5'A): Structural Dynamics, Pharmacology, and Analytical Applications
Adenosine-2',5'-diphosphate (A2'p5'A): Structural Dynamics, Pharmacology, and Analytical Applications
Executive Summary
Adenosine-2',5'-diphosphate (commonly abbreviated as A2'p5'A or 2',5'-ADP) is a highly specialized nucleotide derivative that serves a dual role in modern biochemistry and drug development. Pharmacologically, it acts as a potent, competitive antagonist of purinergic receptors (specifically P2Y1 and P2X1), making it a critical tool for studying platelet aggregation and thrombosis[1],[2]. Analytically, its structural topology mimics the non-catalytic anchor of the NADP+ coenzyme, allowing it to be utilized as a high-affinity ligand in chromatography to isolate NADP+-dependent enzymes from complex biological matrices[3].
This whitepaper provides an in-depth technical analysis of A2'p5'A, detailing its chemical architecture, receptor pharmacology, and field-proven experimental methodologies.
Chemical Architecture & Structural Dynamics
While frequently referred to as a "diphosphate," A2'p5'A is technically a bisphosphate . The distinction is critical: rather than possessing a continuous pyrophosphate chain (as seen in Adenosine 5'-diphosphate, ADP), its two phosphate groups are covalently bonded to distinct carbons—the 2' and 5' positions of the ribose ring[4].
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IUPAC Name: [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate[5]
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Structural Components: An adenine nucleobase linked via a β-N9-glycosidic bond to a D-ribofuranose sugar, which is phosphorylated at both the 2'-hydroxyl and 5'-hydroxyl positions[5].
Mechanistic Rationale of the 2'-Phosphate: The addition of the 2'-phosphate fundamentally alters the molecule's electrostatic profile and steric bulk compared to standard ADP. In biological systems, this 2'-phosphate acts as a specific recognition motif. For NADP+-dependent enzymes, it is the exact moiety that distinguishes NADP+ from NAD+, dictating coenzyme selectivity. In purinergic signaling, this bulky, negatively charged group allows the molecule to bind to ADP receptors but prevents the receptor from undergoing the active conformational shift required for downstream signaling[1],[3].
Receptor Pharmacology: P2Y1 & P2X1 Modulation
Platelet activation and subsequent aggregation are heavily driven by extracellular ADP, which activates two G-protein-coupled receptors (P2Y1 and P2Y12) and a ligand-gated ion channel (P2X1)[6].
A2'p5'A serves as a highly effective inhibitor in this pathway:
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P2Y1 Receptor (Competitive Antagonism): A2'p5'A competes directly with ADP for the orthosteric binding site of the Gq-coupled P2Y1 receptor. By occupying this site without triggering Gq-protein activation, it halts the mobilization of intracellular calcium, preventing platelet shape change[1].
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P2X1 Ion Channel (Non-Selective Antagonism): A2'p5'A also blocks the P2X1 channel, preventing the rapid influx of extracellular calcium that normally amplifies the initial platelet response to collagen and ADP[2].
Caption: Mechanism of A2'p5'A antagonism on ADP-induced platelet activation pathways.
Enzymatic Affinity Profiling: The NADP+ Mimic
Because A2'p5'A represents the "bottom half" of the NADP+ molecule, it is heavily utilized in protein purification. When covalently coupled to an agarose matrix via an 8-atom spacer arm, 2',5'-ADP Agarose becomes a highly selective affinity resin[3].
Enzymes such as Endothelial Nitric Oxide Synthase (eNOS), Glutathione Reductase, and NADPH-cytochrome P450 reductase bind tightly to this resin[1],[7]. Because the resin lacks the reactive nicotinamide ring of full NADP+, it acts purely as a structural anchor, preventing unwanted catalytic turnover during the purification process[7].
Caption: Workflow for isolating NADP+-dependent enzymes using 2',5'-ADP agarose chromatography.
Quantitative Data Profile
The following table summarizes the critical physicochemical properties of A2'p5'A required for assay formulation and experimental design[1],[5].
| Property | Value / Description |
| Molecular Formula | C10H15N5O10P2 (Free acid) |
| Molecular Weight | 427.20 g/mol |
| CAS Registry Number | 154146-84-6 (Sodium salt); 3805-37-6 (Free acid) |
| Aqueous Solubility | ≥ 50 mg/mL (Clear, colorless to faintly yellow) |
| Storage Temperature | −20°C (Desiccated) |
| Primary Targets | P2Y1 (Antagonist), P2X1 (Antagonist), NADP+-binding domains |
Experimental Methodologies
Protocol A: P2Y1/P2X1 Platelet Aggregation Inhibition Assay
This protocol details the self-validating system for measuring the inhibitory efficacy of A2'p5'A on platelet aggregation[6].
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Sample Preparation: Draw whole human blood into tubes containing 3.2% sodium citrate.
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Causality: Citrate chelates extracellular calcium, preventing premature coagulation while preserving platelet receptor functionality.
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Isolation of PRP: Centrifuge the blood at 200 × g for 15 minutes at room temperature to isolate Platelet-Rich Plasma (PRP).
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Antagonist Incubation: Transfer 250 µL of PRP into an aggregometer cuvette. Add A2'p5'A to achieve a final concentration of 10–100 µM. Incubate at 37°C for 3 minutes.
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Causality: Pre-incubation allows A2'p5'A to reach thermodynamic equilibrium with the P2Y1/P2X1 binding pockets before the higher-affinity agonist is introduced.
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Agonist Induction: Add 10 µM ADP to the cuvette to induce aggregation.
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Data Acquisition: Record light transmission for 5 minutes. As platelets aggregate, the suspension clears, increasing light transmission.
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Validation Step: Run a parallel vehicle control (buffer only) to establish baseline 100% aggregation, and a P2Y12-selective antagonist control (e.g., AR-C67085) to confirm that the observed inhibition is specific to the P2Y1/P2X1 axis[6].
Protocol B: Affinity Chromatography for eNOS Purification
This workflow utilizes 2',5'-ADP Agarose to isolate Endothelial Nitric Oxide Synthase (eNOS) from crude cell lysates[7].
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Resin Equilibration: Swell 2',5'-ADP Agarose resin in Buffer A (40 mM Tris-HCl, pH 7.6, 1 mM L-arginine, 3 mM DTT, 10% glycerol). Avoid pH > 9.5 to prevent hydrolysis of the ADP ligand[3].
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Lysate Loading: Apply the clarified crude lysate to the column at a flow rate of 0.5 mL/min.
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Causality: A slow flow rate ensures sufficient residence time for the enzyme's NADP+ pocket to dock with the immobilized 2'-phosphate motif.
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Stringent Wash: Wash the column with 10 column volumes (CV) of Buffer A supplemented with 400 mM NaCl.
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Causality: High ionic strength disrupts weak, non-specific electrostatic interactions of contaminating proteins without breaking the highly specific, multi-point hydrogen bonding of the eNOS-A2'p5'A complex[7].
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Competitive Elution: Elute the target enzyme using Buffer A supplemented with either 5 mM 2'-AMP or 20 mM NADPH.
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Causality: The soluble 2'-AMP or NADPH acts as a competitive displacer, outcompeting the immobilized resin for the enzyme's binding pocket, releasing the pure enzyme into the eluate[7].
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Validation Step: Analyze the eluate via SDS-PAGE. A single band at ~150 kDa confirms the purity and structural integrity of the isolated eNOS[8].
References
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PubChem: Adenosine 2',5'-diphosphate (CID 168973). Source: pubchem.ncbi.nlm.nih.gov. URL:[Link]
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Molecular & Cellular Proteomics: Identification of the Cysteine Nitrosylation Sites in Human Endothelial Nitric Oxide Synthase (Panda et al., 2002). Source: ncbi.nlm.nih.gov. URL:[Link]
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Biochimica et Biophysica Acta: Occurrence of adenosine 2',5'-bisphosphate in rat liver (Buitrago et al., 1986). Source: pubmed.ncbi.nlm.nih.gov. URL:[Link]
Sources
- 1. Adenosine 2 ,5 -diphosphate = 95 154146-84-6 [sigmaaldrich.com]
- 2. Thieme E-Books & E-Journals - Thrombosis and Haemostasis / Issue [thieme-connect.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Occurrence of adenosine 2',5'-bisphosphate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine 2',5'-diphosphate | C10H15N5O10P2 | CID 168973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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